

Application Note: HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization

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Compound of Interest

Compound Name: 2-Aminoquinoline

Cat. No.: B7722446

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Audience: Researchers, scientists, and drug development professionals.

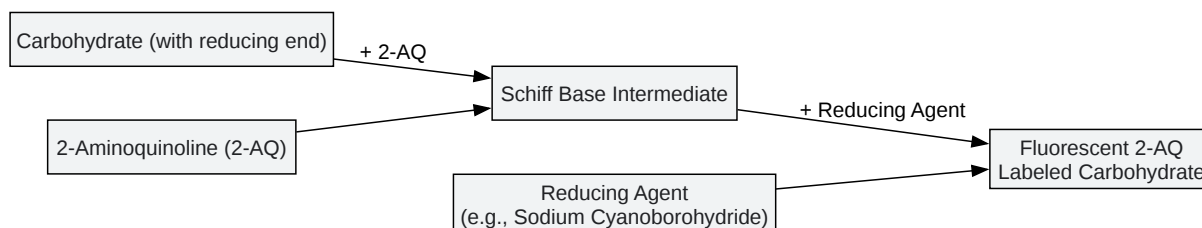
Introduction

The analysis of carbohydrates is crucial in various fields, including biotechnology, food science, and pharmaceutical development, due to their significant roles in biological processes and as quality attributes in biotherapeutics.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying carbohydrates. However, carbohydrates lack strong chromophores or fluorophores, making their detection by UV or fluorescence detectors challenging without derivatization.[2] Fluorescent labeling of carbohydrates at their reducing end via reductive amination significantly enhances detection sensitivity.[3][4] This application note details a robust method for the analysis of carbohydrates using **2-Aminoquinoline** (2-AQ) as a pre-column derivatization agent, followed by separation and quantification using Reverse-Phase or HILIC HPLC with fluorescence detection.

Principle of the Method

The derivatization process is based on the reductive amination of the aldehyde or ketone group of the reducing end of a carbohydrate with the primary amine of **2-Aminoquinoline** (2-AQ). The reaction proceeds in two steps: first, the formation of a Schiff base between the carbohydrate and 2-AQ, followed by the reduction of the imine to a stable secondary amine by

a reducing agent, such as sodium cyanoborohydride or 2-picoline borane.[5] The resulting 2-AQ labeled carbohydrate is highly fluorescent, allowing for sensitive detection.



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Caption: Reductive amination of a carbohydrate with **2-Aminoquinoline** (2-AQ).

Experimental Protocols

1. Protocol for **2-Aminoquinoline** (2-AQ) Derivatization of Carbohydrates

This protocol is based on established methods for reductive amination using similar fluorescent labels.[5]

Materials:

- Carbohydrate standards or sample (e.g., released N-glycans from glycoproteins)
- **2-Aminoquinoline** (2-AQ)
- Dimethyl sulfoxide (DMSO)
- Glacial Acetic Acid
- Sodium cyanoborohydride or 2-Picoline borane
- Milli-Q water
- Acetonitrile (ACN)

- Microcentrifuge tubes

Procedure:

- Sample Preparation: Dry the carbohydrate sample (1-10 nmol) completely using a vacuum centrifuge.
- Derivatization Reagent Preparation: Prepare a 0.35 M 2-AQ solution in DMSO/glacial acetic acid (3:7, v/v). Prepare a 1.0 M solution of sodium cyanoborohydride or 2-picoline borane in DMSO.
- Derivatization Reaction:
 - To the dried carbohydrate sample, add 5 μ L of the 2-AQ solution and 5 μ L of the reducing agent solution.
 - Vortex briefly to dissolve the sample.
 - Incubate the mixture at 65°C for 2 hours.[\[6\]](#)
- Cleanup of Labeled Carbohydrates:
 - After incubation, cool the reaction mixture to room temperature.
 - Excess labeling reagent can be removed using HILIC solid-phase extraction (SPE).
 - Condition a HILIC SPE cartridge with acetonitrile, followed by water, and then equilibrate with 85% acetonitrile.
 - Dilute the reaction mixture with acetonitrile to a final concentration of approximately 85% acetonitrile.
 - Load the diluted sample onto the SPE cartridge.
 - Wash the cartridge with 85% acetonitrile to remove excess 2-AQ and reducing agent.
 - Elute the labeled carbohydrates with water or a low percentage of acetonitrile (e.g., 50%).

- Dry the eluted sample in a vacuum centrifuge.
- Sample Reconstitution: Reconstitute the dried, labeled carbohydrates in a suitable volume of mobile phase A or water for HPLC analysis.

2. HPLC-Fluorescence Detection Protocol

Instrumentation:

- HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
- Data acquisition and analysis software.

HPLC Conditions:

- Column: A HILIC column (e.g., TSKgel Amide-80, 3 μ m, 4.6 x 150 mm) is recommended for the separation of labeled glycans.^[6] Alternatively, a C18 column can be used.
- Mobile Phase A: 50 mM Ammonium Formate, pH 4.4^[6]
- Mobile Phase B: Acetonitrile^[6]
- Gradient:
 - 0-2 min: 95% B
 - 2-40 min: Linear gradient from 95% B to 60% B
 - 40-45 min: Linear gradient from 60% B to 20% B
 - 45-50 min: Hold at 20% B
 - 50-55 min: Return to 95% B
 - 55-65 min: Equilibrate at 95% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 30°C

- Injection Volume: 10 μ L
- Fluorescence Detector Settings:
 - Excitation Wavelength: 320 nm (based on data for 3-AQ)
 - Emission Wavelength: 420 nm (based on data for 3-AQ)

Data Presentation

Fluorescence Properties of Amino-derivatizing Agents

The selection of a fluorescent label is critical for achieving high sensitivity. The table below compares the spectral properties of 2-AQ (using the closely related 3-AQ as a proxy) with the commonly used 2-aminobenzamide (2-AB).

Fluorescent Label	Excitation Wavelength (nm)	Emission Wavelength (nm)
2-Aminoquinoline (2-AQ)*	320	420
2-Aminobenzamide (2-AB)	330	420

*Data for 3-Aminoquinoline (3-AQ) is used as a proxy for **2-Aminoquinoline** (2-AQ).

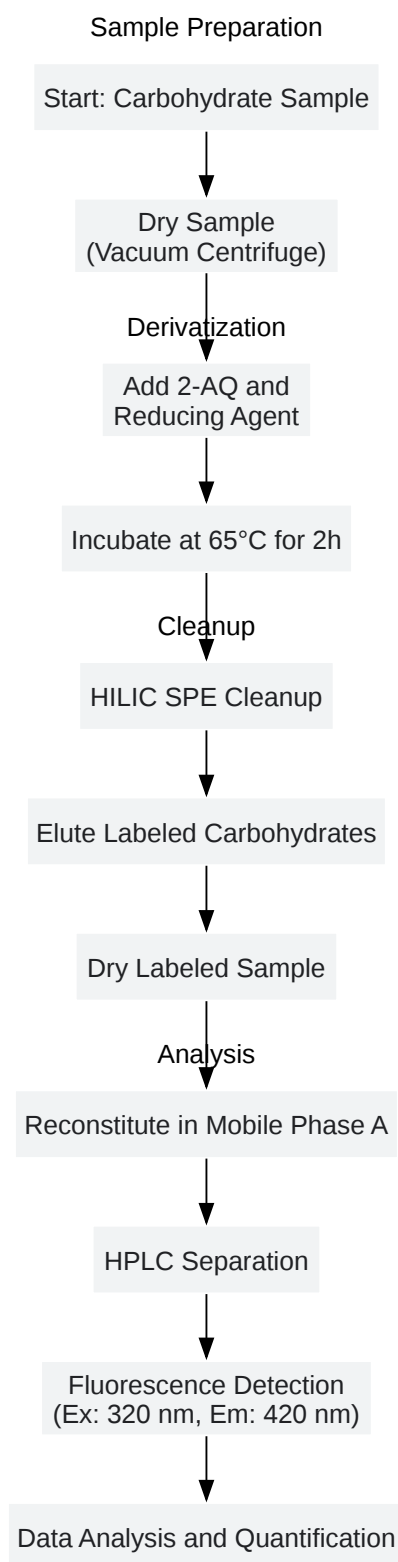
Quantitative Performance of 3-AQ Labeled Glycans

The following table summarizes the quantitative performance data for 3-Aminoquinoline (3-AQ) labeled N-glycans, which is expected to be similar for 2-AQ derivatives. This data demonstrates the high sensitivity and wide linear range of the method.

Parameter	Value
Limit of Detection (LOD)	0.5 fmol
Limit of Quantification (LOQ)	1.5 fmol
Linearity Range	0.5 - 5000 fmol
Correlation Coefficient (R^2)	> 0.99

This data is for 3-AQ labeled N-glycans and serves as an estimate for 2-AQ labeled carbohydrates.[\[7\]](#)

Mandatory Visualization



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Caption: Experimental workflow for HPLC analysis of 2-AQ labeled carbohydrates.

Conclusion

The use of **2-Aminoquinoline** (2-AQ) as a fluorescent label offers a sensitive and reliable method for the quantitative analysis of carbohydrates by HPLC. The detailed protocol for derivatization and HPLC analysis provided in this application note, along with the expected quantitative performance, serves as a valuable resource for researchers in the fields of glycobiology and biopharmaceutical analysis. The high sensitivity and broad linear range make this method suitable for the analysis of low-abundance glycans from various biological samples.

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